MC4 vs MC3 Receptor Selectivity: 90-Fold Higher Affinity of JKC 363 Compared to Non-Selective Antagonists
JKC 363 exhibits 90-fold higher binding affinity for the melanocortin MC4 receptor (IC₅₀ = 0.5 nM) compared to the MC3 receptor (IC₅₀ = 44.9 nM) . This selectivity ratio is substantially higher than that of non-selective melanocortin antagonists such as SHU9119, which shows comparable affinity for both MC3 and MC4 receptors, and AgRP (83–132), an endogenous antagonist that binds both MC3 and MC4 with high affinity [1]. The quantitative selectivity of JKC 363 enables unambiguous attribution of observed pharmacological effects to MC4 receptor blockade rather than confounding contributions from MC3 antagonism.
| Evidence Dimension | MC4 vs MC3 receptor binding affinity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | MC4 IC₅₀ = 0.5 nM; MC3 IC₅₀ = 44.9 nM; 90-fold selectivity |
| Comparator Or Baseline | SHU9119: non-selective MC3/MC4 antagonist; AgRP (83–132): endogenous MC3/MC4 antagonist |
| Quantified Difference | JKC 363: 90-fold selective for MC4 over MC3. Comparators: non-selective (MC3/MC4 dual antagonism). |
| Conditions | Radioligand binding competition assays using recombinant human melanocortin receptors |
Why This Matters
For researchers investigating MC4-specific pathways in feeding, energy homeostasis, or nociception, the 90-fold selectivity of JKC 363 minimizes confounding MC3-mediated effects, reducing the need for additional control experiments with MC3-selective compounds.
- [1] Kim RY, et al. Sustained orexigenic effect of Agouti related protein may be not mediated by the melanocortin 4 receptor. Peptides. 2002;23(6):1069-1076. View Source
